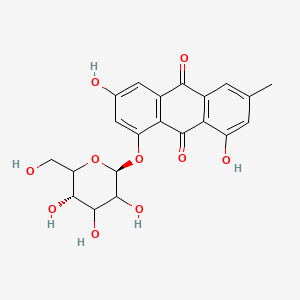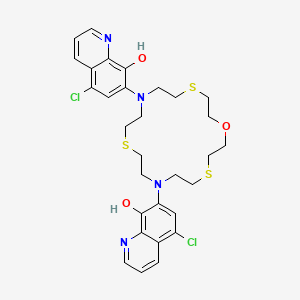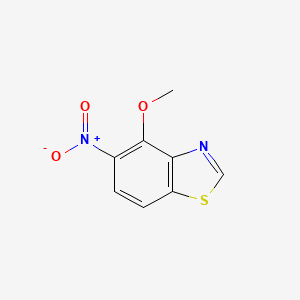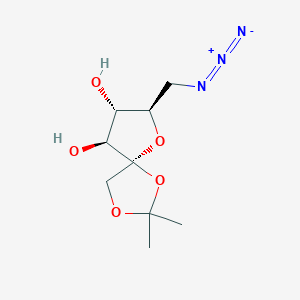![molecular formula C28H38O5Si2 B13816230 1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE is an organosilicon compound with the molecular formula C28H38O5Si2 and a molecular weight of 510.77 g/mol . This compound is known for its unique structure, which includes two acryloxymethyl groups attached to phenethyl groups, linked by a tetramethyldisiloxane backbone. It is primarily used in the field of dental materials due to its favorable properties such as low viscosity and high degree of conversion .
Métodos De Preparación
The synthesis of 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE involves the reaction of acryloxymethyl phenethyl groups with tetramethyldisiloxane. The reaction conditions typically include the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization, which is initiated by light or heat, to form polymer networks. Common reagents include photoinitiators and thermal initiators.
Hydrolysis: Under certain conditions, the siloxane bonds can be hydrolyzed, leading to the formation of silanols.
Addition Reactions: The acryloxymethyl groups can participate in addition reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE has several scientific research applications:
Dental Materials: It is used in the formulation of dental composites due to its low polymerization shrinkage and high degree of conversion.
Coatings and Adhesives: Its ability to form strong polymer networks makes it suitable for use in coatings and adhesives.
Biomedical Applications: The compound’s biocompatibility allows for potential use in biomedical devices and materials.
Mecanismo De Acción
The mechanism of action of 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE primarily involves its ability to undergo polymerization. The acryloxymethyl groups react with initiators to form free radicals, which then propagate to form long polymer chains. This process is crucial in dental materials, where the formation of a strong polymer network is essential for durability and performance .
Comparación Con Compuestos Similares
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE can be compared with other organosilicon compounds such as:
Bis-GMA (Bisphenol A-Glycidyl Methacrylate): Commonly used in dental composites, Bis-GMA has higher viscosity compared to 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE.
TEGDMA (Triethylene Glycol Dimethacrylate): Another dental monomer, TEGDMA has lower molecular weight and higher polymerization shrinkage compared to 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE.
Propiedades
Fórmula molecular |
C28H38O5Si2 |
|---|---|
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
[4-[2-[[dimethyl-[2-[4-(prop-2-enoyloxymethyl)phenyl]ethyl]silyl]oxy-dimethylsilyl]ethyl]phenyl]methyl prop-2-enoate |
InChI |
InChI=1S/C28H38O5Si2/c1-7-27(29)31-21-25-13-9-23(10-14-25)17-19-34(3,4)33-35(5,6)20-18-24-11-15-26(16-12-24)22-32-28(30)8-2/h7-16H,1-2,17-22H2,3-6H3 |
Clave InChI |
MXNQCHKMKWZSTB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC1=CC=C(C=C1)COC(=O)C=C)O[Si](C)(C)CCC2=CC=C(C=C2)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


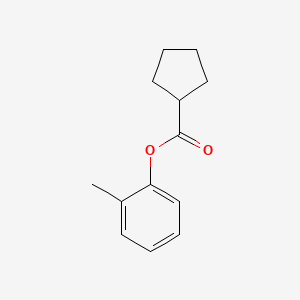
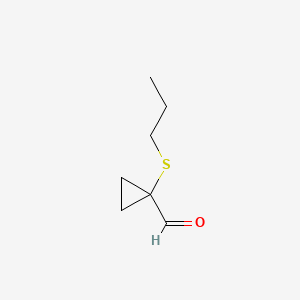
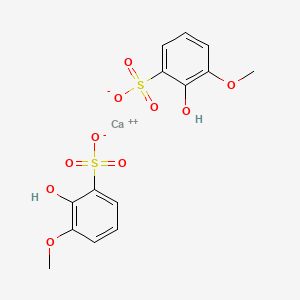
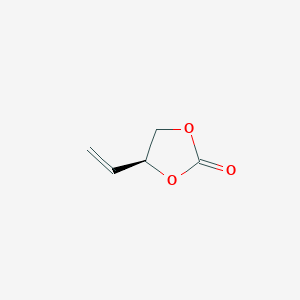
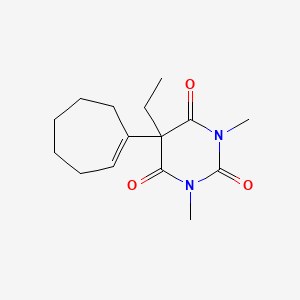
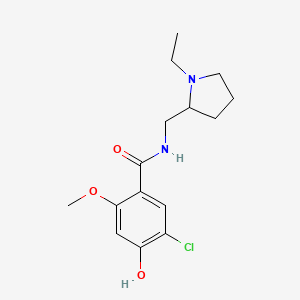
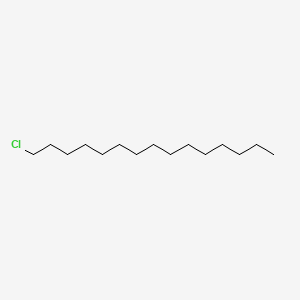
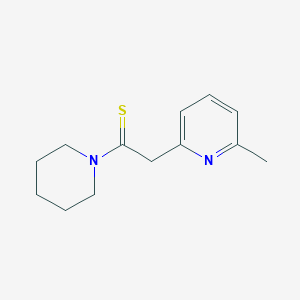
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
